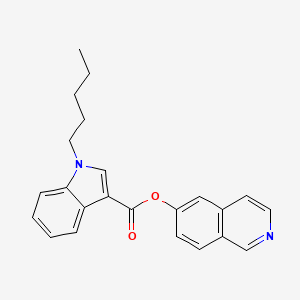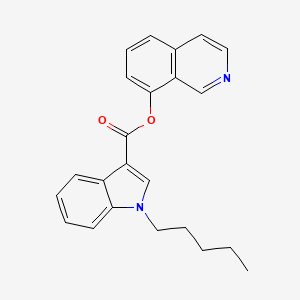
Kalium-p-Tolyl-Sulfat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium p-Tolyl Sulfate, also known as p-Cresol sulfate, is a gut microbiota-derived metabolite of aromatic amino acids, tyrosine, phenylalanine, and uremic toxin . The levels of p-Cresol sulfate typically increase with the progression of chronic kidney disease and in patients with progressive multiple sclerosis .
Molecular Structure Analysis
The molecular formula of Potassium p-Tolyl Sulfate is C7H7KO4S . It has a molecular weight of 226.29 .
Physical And Chemical Properties Analysis
Potassium p-Tolyl Sulfate is a solid at 20°C . It is white to almost white in color and appears as a powder or crystal . It should be stored under inert gas at a temperature below 0°C . It is sensitive to moisture and heat .
Wissenschaftliche Forschungsanwendungen
Kalium-p-Tolyl-Sulfat ist eine chemische Verbindung mit mehreren potenziellen Anwendungen in der wissenschaftlichen Forschung. Im Folgenden werden einige der einzigartigen Anwendungen beschrieben, die auf den verfügbaren Informationen basieren:
Biomedizinische Forschung
This compound ist ein Metabolit von aromatischen Aminosäuren wie Tyrosin und Phenylalanin und gilt als urämisches Toxin. Seine Spiegel steigen in der Regel mit dem Fortschreiten der chronischen Nierenerkrankung und bei Patienten mit progredienter Multipler Sklerose .
Umweltwissenschaften
In Studien zur Bodenkunde und Pflanzennahrung können Verbindungen wie this compound verwendet werden, um die Reaktion der Tabakmineralzusammensetzung auf den Gehalt an Bodensalz zu analysieren, da Kalium und Schwefel essentielle Nährstoffe für das Pflanzenwachstum sind .
Nanotechnologie
Kaliumhaltige Materialien, darunter this compound, können Anwendungen in der Nanotechnologie haben, insbesondere bei der Synthese von Nanodüngemitteln, einem aufstrebenden Forschungsgebiet .
Materialwissenschaften
Die Verbindung kann an Studien zur Herstellung von Nanopartikeln beteiligt sein, z. B. Kaliumsulfat-Nanopartikeln, die verschiedene Anwendungen in der Materialwissenschaft haben .
Wirkmechanismus
Target of Action
Potassium p-Tolyl Sulfate, also known as p-Cresol sulfate, is a gut microbiota-derived metabolite of aromatic amino acids
Mode of Action
It is known to be a metabolite derived from the gut microbiota’s processing of aromatic amino acids .
Biochemical Pathways
Potassium p-Tolyl Sulfate is involved in the metabolism of aromatic amino acids, such as tyrosine and phenylalanine . It has been found to activate the JNK and p38 MAPK signaling pathways .
Result of Action
Potassium p-Tolyl Sulfate has been associated with the progression of chronic kidney disease and multiple sclerosis . It is considered a uremic toxin . In vitro studies have shown that it can induce osteoblast dysfunction by activating JNK and p38 MAPK pathways .
Action Environment
The action of Potassium p-Tolyl Sulfate is influenced by the gut microbiota, which metabolizes aromatic amino acids to produce this compound . Therefore, factors that affect the gut microbiota, such as diet and antibiotic use, could potentially influence the action, efficacy, and stability of this compound.
Safety and Hazards
Potassium p-Tolyl Sulfate is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Oral, Aquatic Chronic 2, Eye Dam. 1, Skin Corr. 1B . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It should be handled with protective gloves/clothing/eye protection/face protection .
Biochemische Analyse
Biochemical Properties
Potassium p-Tolyl Sulfate plays a significant role in biochemical reactions, particularly as a metabolite in the gut microbiota. It interacts with various enzymes and proteins, including those involved in the metabolism of aromatic amino acids. For instance, it is known to interact with enzymes such as sulfotransferases, which catalyze the transfer of sulfate groups to phenolic compounds. This interaction is crucial for the detoxification and excretion of aromatic compounds. Potassium p-Tolyl Sulfate also interacts with proteins involved in the transport and distribution of sulfate conjugates within the body .
Cellular Effects
Potassium p-Tolyl Sulfate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in kidney cells, elevated levels of Potassium p-Tolyl Sulfate can lead to oxidative stress and inflammation, contributing to the progression of chronic kidney disease. Additionally, it can alter the expression of genes involved in the inflammatory response and cellular detoxification processes .
Molecular Mechanism
The molecular mechanism of Potassium p-Tolyl Sulfate involves its binding interactions with biomolecules. It can inhibit or activate enzymes such as sulfotransferases, affecting the sulfation of phenolic compounds. This inhibition can lead to the accumulation of toxic metabolites, contributing to cellular damage. Potassium p-Tolyl Sulfate also influences gene expression by modulating transcription factors and signaling pathways involved in inflammation and oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Potassium p-Tolyl Sulfate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Potassium p-Tolyl Sulfate can remain stable under specific storage conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to Potassium p-Tolyl Sulfate in in vitro and in vivo studies has been associated with chronic inflammation and oxidative stress in kidney cells .
Dosage Effects in Animal Models
The effects of Potassium p-Tolyl Sulfate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, Potassium p-Tolyl Sulfate can induce toxic effects, including oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where a specific dosage level leads to a significant increase in adverse effects. Toxicity studies in animal models have highlighted the importance of dosage regulation to minimize harmful outcomes .
Metabolic Pathways
Potassium p-Tolyl Sulfate is involved in metabolic pathways related to the detoxification and excretion of aromatic compounds. It interacts with enzymes such as sulfotransferases, which facilitate the transfer of sulfate groups to phenolic compounds. This process is essential for the conversion of toxic metabolites into more water-soluble forms that can be excreted from the body. Potassium p-Tolyl Sulfate also affects metabolic flux and metabolite levels, influencing the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of Potassium p-Tolyl Sulfate within cells and tissues involve specific transporters and binding proteins. These proteins facilitate the movement of sulfate conjugates across cellular membranes, ensuring their proper localization and accumulation. Potassium p-Tolyl Sulfate can be transported to various tissues, including the kidneys, where it exerts its effects on cellular function. The compound’s distribution is influenced by factors such as tissue-specific expression of transporters and binding proteins .
Subcellular Localization
Potassium p-Tolyl Sulfate exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, Potassium p-Tolyl Sulfate may localize to the endoplasmic reticulum or mitochondria, where it interacts with enzymes involved in detoxification and metabolic processes. This subcellular localization is crucial for the compound’s role in cellular function and its overall impact on cell health .
Eigenschaften
IUPAC Name |
potassium;(4-methylphenyl) sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4S.K/c1-6-2-4-7(5-3-6)11-12(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSFIPMTBJHYFQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7KO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91978-69-7 |
Source


|
| Record name | potassium 4-methylphenyl sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

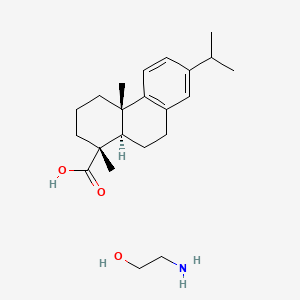
![5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B568721.png)
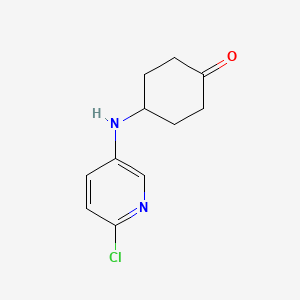
![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(5-nitro-2-phenylmethoxyphenyl)sulfanylpropanoic acid](/img/structure/B568728.png)
![8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine](/img/structure/B568731.png)

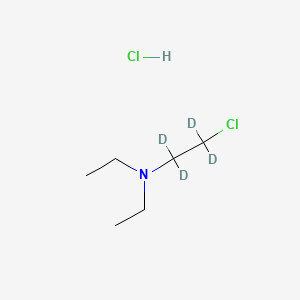
![(3S,6R)-6-[(2R,5R)-2-carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568734.png)
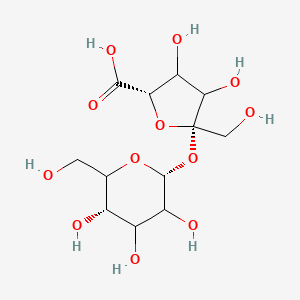
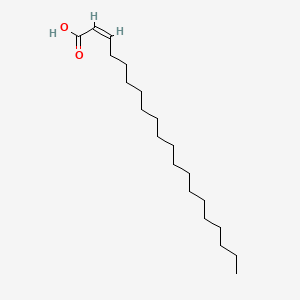
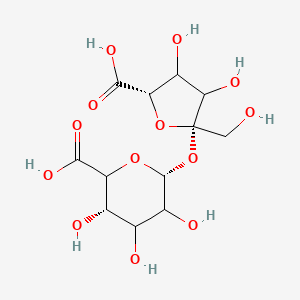
![Acetonitrile, 2-[(1,1-dimethyl-2-phenylethyl)amino]-](/img/structure/B568738.png)
